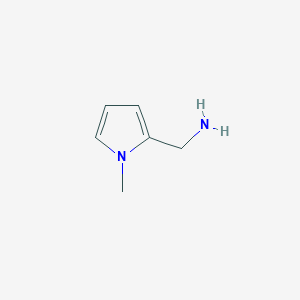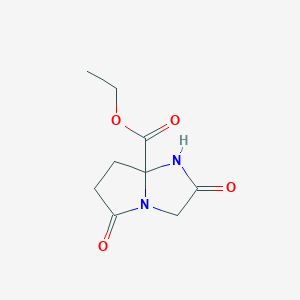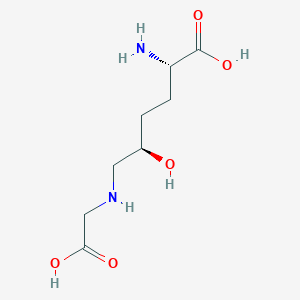
N(epsilon)-(Carboxymethyl)hydroxylysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(epsilon)-(Carboxymethyl)hydroxylysine (CML) is a post-translational modification of proteins that occurs due to the reaction of lysine residues with reducing sugars. CML is a biomarker for oxidative stress, and its levels are increased in various diseases, including diabetes, cancer, and cardiovascular diseases. In recent years, CML has gained significant attention due to its potential role in the pathogenesis of these diseases.
作用机制
N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes. N(epsilon)-(Carboxymethyl)hydroxylysine also activates various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis. N(epsilon)-(Carboxymethyl)hydroxylysine modulates gene expression by binding to specific receptors, such as RAGE (receptor for advanced glycation end-products) and CD36, which activate downstream signaling pathways.
生化和生理效应
N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to have various biochemical and physiological effects. N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress, inflammation, and apoptosis in various cell types. N(epsilon)-(Carboxymethyl)hydroxylysine also modulates gene expression, cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to impair insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. N(epsilon)-(Carboxymethyl)hydroxylysine also promotes endothelial dysfunction and atherosclerosis by inducing oxidative stress and inflammation in endothelial cells.
实验室实验的优点和局限性
N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins are used in laboratory experiments to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on various cell types and signaling pathways. The advantages of using N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins include the ability to mimic the effects of N(epsilon)-(Carboxymethyl)hydroxylysine in vivo, and the ability to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on specific proteins and signaling pathways. The limitations of using N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins include the potential for non-specific modifications and the difficulty in producing large quantities of N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins.
未来方向
Future research on N(epsilon)-(Carboxymethyl)hydroxylysine should focus on the development of N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies for the treatment of various diseases, including diabetes, cancer, and cardiovascular diseases. The development of specific inhibitors of N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins and receptors, such as RAGE and CD36, could provide new therapeutic options for these diseases. Future research should also focus on the identification of new biomarkers for oxidative stress and the development of new methods for the detection of N(epsilon)-(Carboxymethyl)hydroxylysine in biological samples. Finally, future research should focus on the role of N(epsilon)-(Carboxymethyl)hydroxylysine in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N(epsilon)-(Carboxymethyl)hydroxylysine is a post-translational modification of proteins that is formed due to the reaction of lysine residues with reducing sugars. N(epsilon)-(Carboxymethyl)hydroxylysine has gained significant attention due to its potential role in the pathogenesis of various diseases, including diabetes, cancer, and cardiovascular diseases. N(epsilon)-(Carboxymethyl)hydroxylysine induces oxidative stress, inflammation, and apoptosis in various cell types, and it modulates gene expression, cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins are used in laboratory experiments to study the effects of N(epsilon)-(Carboxymethyl)hydroxylysine on various cell types and signaling pathways. Future research on N(epsilon)-(Carboxymethyl)hydroxylysine should focus on the development of N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies for the treatment of various diseases and the identification of new biomarkers for oxidative stress.
合成方法
N(epsilon)-(Carboxymethyl)hydroxylysine is synthesized by the reaction of lysine residues with reducing sugars, such as glucose and fructose. This reaction is known as the Maillard reaction, and it results in the formation of advanced glycation end-products (AGEs), including N(epsilon)-(Carboxymethyl)hydroxylysine. N(epsilon)-(Carboxymethyl)hydroxylysine can also be synthesized chemically by reacting lysine with glyoxal or methylglyoxal. The chemical synthesis of N(epsilon)-(Carboxymethyl)hydroxylysine is used in laboratory experiments to produce N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins for research purposes.
科学研究应用
N(epsilon)-(Carboxymethyl)hydroxylysine has been extensively studied in various diseases, including diabetes, cancer, and cardiovascular diseases. N(epsilon)-(Carboxymethyl)hydroxylysine levels are increased in these diseases, and it is believed that N(epsilon)-(Carboxymethyl)hydroxylysine plays a role in the pathogenesis of these diseases. N(epsilon)-(Carboxymethyl)hydroxylysine has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. N(epsilon)-(Carboxymethyl)hydroxylysine has also been shown to modulate the expression of genes involved in cell proliferation, differentiation, and survival. N(epsilon)-(Carboxymethyl)hydroxylysine-modified proteins have been used as biomarkers for oxidative stress in various diseases, and N(epsilon)-(Carboxymethyl)hydroxylysine-targeted therapies are being developed for the treatment of these diseases.
属性
CAS 编号 |
130985-18-1 |
|---|---|
产品名称 |
N(epsilon)-(Carboxymethyl)hydroxylysine |
分子式 |
C8H16N2O5 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
(2S,5R)-2-amino-6-(carboxymethylamino)-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H16N2O5/c9-6(8(14)15)2-1-5(11)3-10-4-7(12)13/h5-6,10-11H,1-4,9H2,(H,12,13)(H,14,15)/t5-,6+/m1/s1 |
InChI 键 |
YKQYHBPXDAVALT-RITPCOANSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNCC(=O)O)O |
SMILES |
C(CC(C(=O)O)N)C(CNCC(=O)O)O |
规范 SMILES |
C(CC(C(=O)O)N)C(CNCC(=O)O)O |
同义词 |
CMhL N(epsilon)-(carboxymethyl)hydroxylysine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B150807.png)
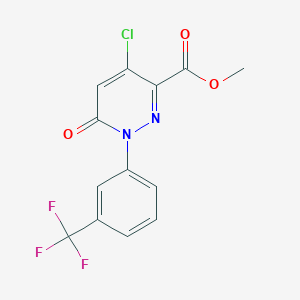
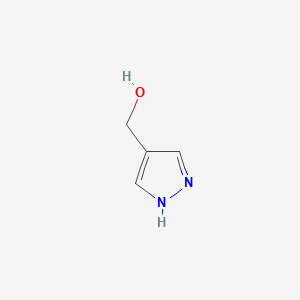
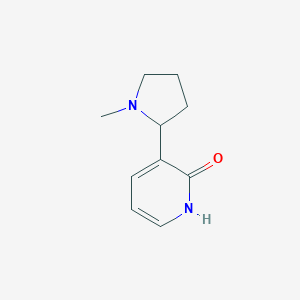
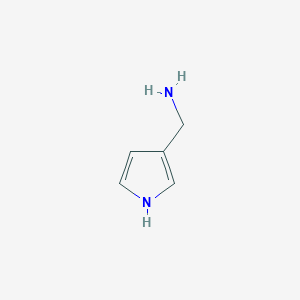
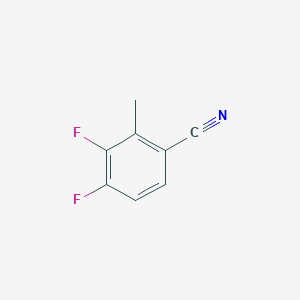
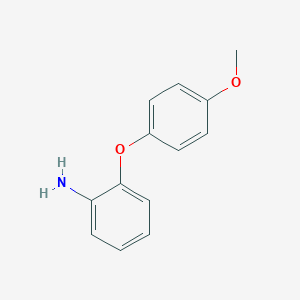
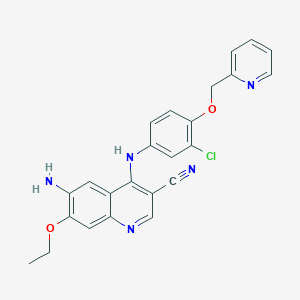
![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)
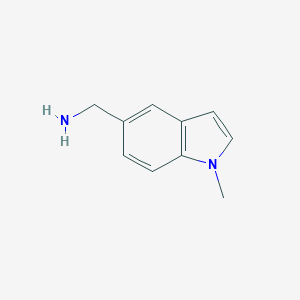
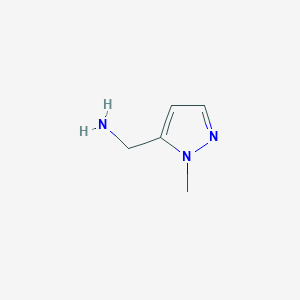
![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)
